(3S,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile
Description
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(3S,5S)-3-cyclopropyl-5-ethyl-2-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C10H14N2O/c1-2-8-5-10(6-11,7-3-4-7)9(13)12-8/h7-8H,2-5H2,1H3,(H,12,13)/t8-,10+/m0/s1 |
InChI Key |
SZAXPOWMECBBEK-WCBMZHEXSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@](C(=O)N1)(C#N)C2CC2 |
Canonical SMILES |
CCC1CC(C(=O)N1)(C#N)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (3S,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile
Literature-Reported Synthetic Routes
Use of Chiral Pool Synthesis
Starting from naturally occurring chiral building blocks, such as L-proline derivatives, allows for retention of stereochemistry:
- Starting Material: L-proline or derivatives.
- Modification: Functional group transformations to install cyclopropyl and ethyl substituents.
- Functional Group Interconversion: Oxidation and cyanide substitution to yield the final compound.
This approach benefits from the inherent stereochemical purity of the starting materials.
Synthetic Route via Cyclopropyl-Substituted Precursors
An alternative involves preparing cyclopropyl-substituted intermediates:
Example Synthetic Procedure (Hypothetical Based on Analogous Compounds)
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Chiral amino acid derivative, base | Formation of pyrrolidine ring precursor | Retains stereochemistry at C-3 and C-5 |
| 2 | Cyclopropanation reagent (e.g., Simmons-Smith reagent) | Introduction of cyclopropyl group at C-3 | Requires mild conditions to preserve stereochemistry |
| 3 | Ethyl halide, base | Alkylation at C-5 | Enolate formation and alkylation step |
| 4 | Mild oxidizing agent (e.g., PCC, Dess-Martin periodinane) | Oxidation to 2-oxo group | Avoids overoxidation |
| 5 | Sodium cyanide or trimethylsilyl cyanide, polar aprotic solvent | Introduction of carbonitrile group | Nucleophilic substitution reaction |
Analytical Data Supporting Preparation
- Stereochemical Purity: Confirmed by chiral HPLC or NMR using chiral shift reagents.
- Structural Confirmation: Using 2D and 3D NMR, IR spectroscopy (carbonyl and nitrile stretches), and mass spectrometry.
- Yield and Purity: Typically yields range from moderate to good (40-80%) depending on step and conditions.
Research Findings and Data Summary
| Parameter | Data/Observation | Reference/Notes |
|---|---|---|
| Molecular Weight | 178.23 g/mol | Computed from molecular formula |
| Stereochemistry | (3S,5S) confirmed by chiral analysis | Chiral HPLC, NMR |
| Key Functional Groups | Carbonyl (2-oxo), nitrile (C≡N), cyclopropyl, ethyl | IR and NMR spectroscopy |
| Typical Reaction Yields | 50-75% per step | Literature analogous compounds |
| Reaction Conditions | Mild to moderate temperatures, inert atmosphere | To avoid racemization and side reactions |
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce the carbonyl or nitrile groups to corresponding alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
The compound (3S,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a pyrrolidine derivative with a cyclopropyl group at the 3-position and an ethyl group at the 5-position. It also has a carbonitrile functional group and a ketone, which contribute to its chemical properties. The stereochemistry of the compound is defined by the (3S,5S) configuration, which influences its reactivity and biological activity.
Scientific Research Applications
This compound is primarily used in medicinal chemistry and drug development.
Applications in Drug Development
- This compound is utilized as a building block in synthesizing complex molecules with potential therapeutic applications .
- It serves as a scaffold for designing new pharmaceuticals, leveraging its unique structure to create compounds with desired biological activities.
Interaction Studies
- This compound is used in interaction studies to understand its interactions with biological targets.
- These studies offer insights into its mechanism of action and help identify potential therapeutic uses.
- Compounds similar to this compound exhibit diverse biological activities.
- Computational methods like PASS (Prediction of Activity Spectra for Substances) are used to predict potential pharmacological effects based on its molecular structure.
Mechanism of Action
The mechanism of action of (3S,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(3R,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile
This enantiomer of the target compound differs only in the configuration at the 3rd position (R instead of S). Stereochemical inversion can drastically alter pharmacological activity. For example, enantiomers often exhibit divergent binding affinities to chiral receptors or enzymes, a phenomenon well-documented in drug development .
(3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile
This diastereomer has a methyl group at the 5th position instead of ethyl and an R configuration at C3. Key differences include:
- Molecular formula : C₉H₁₂N₂O (vs. C₁₀H₁₄N₂O for the target compound).
- Crystallinity : Methyl substituents often lead to tighter molecular packing compared to ethyl groups, as seen in crystal structures of related pyrrolidine derivatives .
Functional Group Modifications
4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (Compound 3 from )
Key contrasts include:
- Ring saturation : The dihydropyridine ring is partially unsaturated, increasing aromaticity and altering electronic properties.
- Reactivity : The chlorine substituent at C4 facilitates nucleophilic aromatic substitution, a pathway less accessible in saturated pyrrolidine systems .
Physicochemical and Crystallographic Properties
Impact of Substituents on Crystal Packing
- Ethyl vs. cyclopropyl groups: Ethyl substituents introduce conformational flexibility, as observed in brominated pyrrolidine derivatives where ethyl-like groups caused nonpolar layering in crystals .
- Hydrogen bonding : The target compound’s oxo group may form hydrogen bonds similar to those in THF-containing structures, stabilizing crystal lattices .
Thermal Stability
While direct data for the target compound is unavailable, analogues with cyclopropyl groups exhibit higher melting points (e.g., 373–375 K for a benzoyl-THF derivative ) compared to linear alkyl-substituted variants.
Data Tables
Table 1: Structural and Stereochemical Comparison
Table 2: Reactivity Comparison
| Compound Type | Functional Groups | Reactivity Profile |
|---|---|---|
| Pyrrolidine-3-carbonitrile | Oxo, nitrile, cyclopropyl | Susceptible to nucleophilic attack at nitrile |
| Pyridinecarbonitrile | Oxo, nitrile, chloro | Electrophilic aromatic substitution at C4 |
Biological Activity
(3S,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile, a compound with the molecular formula C10H14N2O, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
- IUPAC Name: (3S,5S)-3-cyclopropyl-5-ethyl-2-oxopyrrolidine-3-carbonitrile
- CAS Number: 2891581-15-8
- Molecular Weight: 178.24 g/mol
- Purity: 97% .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in metabolic pathways.
Pharmacological Effects
- Anticancer Activity:
- Neuroprotective Effects:
- Anti-inflammatory Properties:
Data Table: Summary of Biological Activities
Case Studies
-
Anticancer Efficacy:
A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways. -
Neuroprotective Study:
In a model simulating oxidative stress in neuronal cells, the administration of this compound led to a significant reduction in reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (3S,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile?
- Methodological Answer : Synthesis typically involves multi-step protocols with strict control over stereochemistry. For cyclopropane-containing pyrrolidine derivatives, ring-closing metathesis or cycloaddition reactions under anhydrous conditions are common. For example, sulfolane solvent and potassium fluoride have been used in analogous carbonitrile syntheses to stabilize intermediates and enhance nucleophilic substitution efficiency . Temperature control (e.g., room temperature for fluorination steps) is critical to minimize side reactions.
Q. How can the stereochemical purity of this compound be validated experimentally?
- Methodological Answer : Chiral HPLC coupled with polarimetry is standard for confirming enantiomeric excess. High-resolution mass spectrometry (HRMS), as demonstrated in trifluoromethylpyridine carbonitrile characterization, provides precise molecular weight validation . Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements of cyclopropyl and ethyl groups, ensuring (3S,5S) configuration.
Q. What analytical techniques are recommended for characterizing intermediates during synthesis?
- Methodological Answer : FT-IR spectroscopy identifies carbonyl (2-oxo) and nitrile (carbonitrile) functional groups. NMR is critical for distinguishing quaternary carbons in the cyclopropyl ring. HRMS (as in ) validates intermediate masses, while X-ray crystallography may resolve ambiguous stereochemistry in crystalline intermediates .
Advanced Research Questions
Q. How do steric effects from the cyclopropyl and ethyl substituents influence reactivity in downstream functionalization?
- Methodological Answer : The cyclopropyl group introduces strain, potentially accelerating ring-opening reactions under acidic conditions. Computational studies (e.g., DFT calculations) can model steric hindrance and predict regioselectivity. For example, the ethyl group at C5 may sterically block nucleophilic attacks at C3, directing reactivity toward the pyrrolidine ring’s 2-oxo position. Experimental validation via kinetic isotope effects or isotopic labeling is advised .
Q. What strategies mitigate data contradictions in spectroscopic analysis of stereoisomeric impurities?
- Methodological Answer : Contradictions in NMR splitting patterns often arise from diastereomeric contamination. Use of chiral shift reagents (e.g., Eu(hfc)) can enhance signal separation. For mass spectrometry, tandem MS/MS with collision-induced dissociation (CID) differentiates isomers via fragmentation pathways. Cross-validation with synthetic controls (e.g., (3R,5R)-isomer) is critical .
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
- Methodological Answer : Molecular dynamics (MD) simulations predict conformational flexibility, while QSAR models correlate structural features (e.g., cyclopropyl rigidity) with metabolic half-lives. Docking studies against cytochrome P450 enzymes identify susceptible sites for modification. For example, substituting the ethyl group with a bulkier substituent may reduce CYP3A4-mediated oxidation .
Q. What experimental approaches resolve low yields in the final cyclization step of the synthesis?
- Methodological Answer : Low yields often stem from competing polymerization or incomplete ring closure. Optimizing catalyst load (e.g., Grubbs catalyst for metathesis) and solvent polarity (e.g., switching from THF to DMF) can improve efficiency. In situ monitoring via Raman spectroscopy tracks reaction progress, enabling real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
